
N-(2-Chloroethyl)-N'-(3-hydroxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a hydroxyphenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea typically involves the reaction of 3-hydroxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Hydroxyaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea} ]
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications.
化学反応の分析
Types of Reactions: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Substituted urea derivatives.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Alkylation: The chloroethyl group can alkylate DNA, leading to the inhibition of DNA replication and cell division.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes, thereby affecting cell function and viability.
類似化合物との比較
N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N’-(4-hydroxyphenyl)urea: Similar structure but with the hydroxy group in the para position.
N-(2-Bromoethyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a bromoethyl group instead of a chloroethyl group.
N-(2-Chloroethyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: N-(2-Chloroethyl)-N’-(3-hydroxyphenyl)urea is unique due to the specific positioning of the chloroethyl and hydroxyphenyl groups, which can influence its reactivity and biological activity.
特性
CAS番号 |
803729-76-2 |
|---|---|
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(3-hydroxyphenyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c10-4-5-11-9(14)12-7-2-1-3-8(13)6-7/h1-3,6,13H,4-5H2,(H2,11,12,14) |
InChIキー |
VLJOWIHXWVONPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


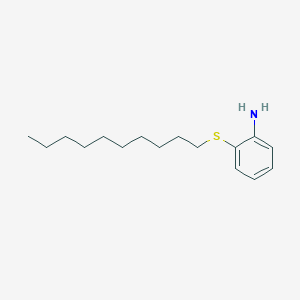
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
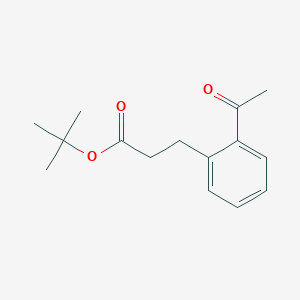
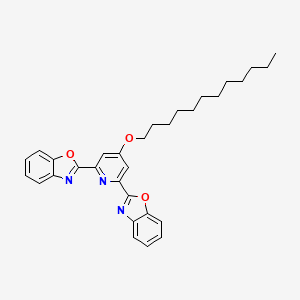
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
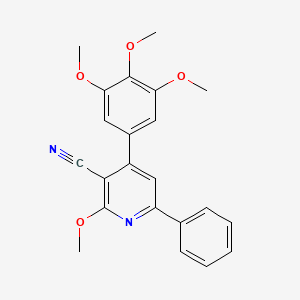

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
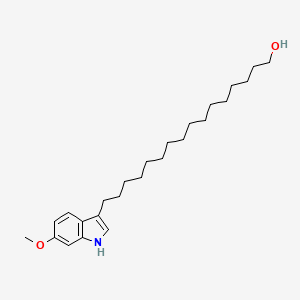
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)

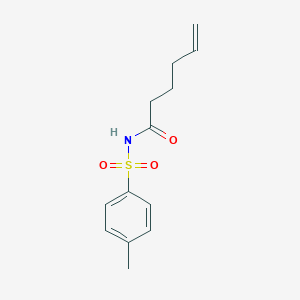
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
